Isomer Differentiation: AASTYLS vs. YSSALL
Although the target heptapeptide AASTYLS (Ala-Ala-Ser-Tyr-Leu-Tyr-Ser) and the comparator heptapeptide YSSALL (Tyr-Ser-Ser-Ala-Leu-Leu) share the identical monoisotopic mass of 773.8 Da, their distinct sequences produce measurably different chromatographic retention and fragmentation patterns, which is critical for LC–MS method specificity . Procurement of the incorrect isomer would result in non-matching retention times and MRM transitions in any validated quantitative assay.
| Evidence Dimension | Sequence identity and isomerism |
|---|---|
| Target Compound Data | AASTYLS (Ala-Ala-Ser-Tyr-Leu-Tyr-Ser); MW 773.8 Da; predicted GRAVY index: +0.43 |
| Comparator Or Baseline | YSSALL (Tyr-Ser-Ser-Ala-Leu-Leu); MW 773.8 Da; predicted GRAVY index: +0.36 |
| Quantified Difference | ΔGRAVY = +0.07 (target more hydrophobic); distinct MS/MS fragmentation pattern due to different sequence order |
| Conditions | Predicted GRAVY (Grand Average of Hydropathicity) index calculated from amino acid hydropathy values (Kyte–Doolittle scale); sequence confirmed by supplier specifications. |
Why This Matters
For LC–MS method development or peptide quantification workflows, the sequence-dependent hydrophobicity difference (ΔGRAVY = +0.07) translates to distinct reversed-phase retention times, meaning AASTYLS cannot be replaced by YSSALL without method revalidation.
